2-Amino-2-methyl-1-propanol-d11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

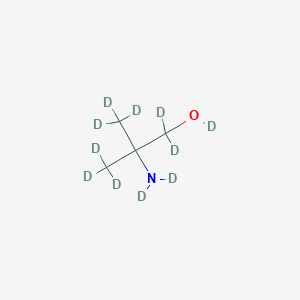

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H11NO |

|---|---|

Molecular Weight |

100.20 g/mol |

IUPAC Name |

N,N,1,1,1,3,3,3-octadeuterio-2-[dideuterio(deuteriooxy)methyl]propan-2-amine |

InChI |

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,2D3,3D2,6D/hD2 |

InChI Key |

CBTVGIZVANVGBH-BIGNBOPISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])O[2H])N([2H])[2H] |

Canonical SMILES |

CC(C)(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 2-Amino-2-methyl-1-propanol-d11 for Researchers and Drug Development Professionals

Abstract

2-Amino-2-methyl-1-propanol-d11 is a deuterated form of the organic compound 2-Amino-2-methyl-1-propanol. This isotopically labeled molecule serves as a valuable tool in analytical and bioanalytical chemistry, particularly in mass spectrometry-based quantification methods. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of eleven deuterium atoms. This mass difference allows it to be distinguished from the endogenous or unlabeled analyte, making it an ideal internal standard for pharmacokinetic and metabolic studies in drug development. This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental methodologies for this compound.

Chemical and Physical Properties

This compound, also known as β-Aminoisobutyl Alcohol-d11, is a stable, isotopically labeled compound. The deuterium atoms replace the hydrogen atoms on the methyl groups, the methylene group, the amino group, and the hydroxyl group. The physical and chemical properties of this compound are summarized in the table below, with data for the non-deuterated form provided for comparison.

| Property | This compound | 2-Amino-2-methyl-1-propanol |

| Molecular Formula | C4D11NO | C4H11NO[1] |

| Linear Formula | (CD3)2C(ND2)CD2OD[2] | (CH3)2C(NH2)CH2OH |

| Molecular Weight | 100.20 g/mol [3] | 89.14 g/mol [1] |

| CAS Number | 1173021-93-6[2] or 1435933-80-4 | 124-68-5[1] |

| Appearance | Solid[2] | Colorless to slightly yellow liquid or crystals[1][4] |

| Melting Point | 24-28 °C[2] | 24-28 °C |

| Boiling Point | 165 °C[2] | 165 °C |

| Density | 1.048 g/mL at 25 °C[2] | 0.934 g/mL at 25 °C |

| Flash Point | 67.8 °C (closed cup)[2] | 82.1 °C (closed cup)[5] |

| Isotopic Purity | ≥97 atom % D[2] | Not Applicable |

| Solubility | Soluble in water. | Miscible with water[6]. |

Synthesis and Manufacturing

The synthesis of this compound is not extensively detailed in publicly available literature. However, it can be inferred from the synthesis of its non-deuterated analog. One common method for producing 2-Amino-2-methyl-1-propanol involves the reaction of 2-nitropropane with formaldehyde, followed by reduction of the nitro group.[7] Another approach involves the hydrolysis of 2,2-dimethylaziridine.[8]

For the deuterated version, the synthesis would require the use of deuterated starting materials. For instance, a plausible synthetic route could involve the use of deuterated acetone and deuterated formaldehyde as precursors. The following diagram illustrates a conceptual synthesis workflow.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3] Deuterated internal standards are considered the gold standard in mass spectrometry-based quantification because they have nearly identical chemical and physical properties to the analyte of interest.[9] This ensures they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[10]

In drug development, this compound can be used as an internal standard for the quantification of unlabeled 2-Amino-2-methyl-1-propanol or structurally similar molecules in biological matrices such as plasma, urine, and tissue homogenates. This is crucial for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

While the non-deuterated form of 2-Amino-2-methyl-1-propanol has been investigated for its biological effects, including its impact on rat-liver mitochondria and its use in enzyme assays for alkaline phosphatase activity, the deuterated form is primarily used as an analytical tool and is not intended for direct therapeutic or biological investigation.[11]

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of an analyte in a biological matrix. Specific parameters will need to be optimized for the particular analyte and instrumentation.

1. Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte (unlabeled compound) in a suitable solvent (e.g., methanol, acetonitrile).

-

Prepare a stock solution of this compound in the same solvent at a known concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte stock solution.

-

Add a fixed concentration of the this compound internal standard stock solution to each calibration standard.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

-

To an aliquot of the biological sample (or calibration standard/QC), add a volume of the internal standard stock solution.

-

Add a protein precipitation agent (e.g., cold acetonitrile, trichloroacetic acid) to the sample.

-

Vortex the sample to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

4. LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate liquid chromatography (LC) column (e.g., a C18 column).

-

Separate the analyte and internal standard using a suitable mobile phase gradient.

-

Detect the analyte and internal standard using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for both the analyte and this compound will need to be determined.

5. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart. The non-deuterated form is classified as a skin and eye irritant.[8] It is also considered harmful to aquatic life with long-lasting effects.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a crucial analytical tool for researchers and scientists in the field of drug development and bioanalysis. Its key advantage lies in its ability to serve as a highly reliable internal standard for mass spectrometry-based quantification, leading to more accurate and precise measurements of analytes in complex biological matrices. Understanding its chemical properties and the principles of its application is essential for its effective use in pharmacokinetic and other quantitative studies.

References

- 1. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Amino-2-methyl-1-propanol: Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 5. 2-氨基-2-甲基-1-丙醇 BioXtra, ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Aminomethyl propanol - Wikipedia [en.wikipedia.org]

- 7. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 8. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 9. texilajournal.com [texilajournal.com]

- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

2-Amino-2-methyl-1-propanol-d11 molecular weight and formula

This technical guide provides detailed information on the molecular formula and weight of 2-Amino-2-methyl-1-propanol and its deuterated isotopologue, 2-Amino-2-methyl-1-propanol-d11. This information is crucial for researchers in drug development and related scientific fields where isotopic labeling is utilized for tracing and mechanistic studies.

Molecular Characteristics

2-Amino-2-methyl-1-propanol is an organic compound classified as an alkanolamine. Its deuterated form, this compound, is a valuable tool in various research applications due to the mass difference imparted by the deuterium atoms. Deuterium, a stable isotope of hydrogen, contains one proton and one neutron, making it approximately twice as heavy as protium (the most common hydrogen isotope).[1][2][3] This significant mass difference allows for the differentiation and tracking of molecules in complex biological systems.

Data Presentation

The molecular formula and molecular weight for both the standard and deuterated compounds are summarized in the table below for clear comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Amino-2-methyl-1-propanol | C₄H₁₁NO[4][5][6][7] | 89.14[5][6][7] |

| This compound | C₄D₁₁NO[8][9] | 100.20 |

Methodology for Molecular Weight Determination

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms.

2-Amino-2-methyl-1-propanol (C₄H₁₁NO): The molecular weight is calculated by summing the masses of four carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.[7]

This compound (C₄D₁₁NO): For the deuterated isotopologue, the eleven hydrogen atoms are replaced by eleven deuterium atoms. The molecular weight is calculated by summing the masses of four carbon atoms, eleven deuterium atoms, one nitrogen atom, and one oxygen atom. The atomic weight of deuterium is approximately 2.014 g/mol , while the atomic weight of hydrogen (protium) is approximately 1.008 g/mol .[1][10][11][12] This substitution results in a significant increase in the overall molecular weight of the molecule.

Logical Relationship Diagram

The following diagram illustrates the isotopic substitution process and the resulting change in molecular properties.

References

- 1. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 2. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 3. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]

- 4. 1-Propanol, 2-amino-2-methyl- [webbook.nist.gov]

- 5. mpbio.com [mpbio.com]

- 6. 2-Amino-2-methyl-1-propanol [drugfuture.com]

- 7. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. Deuterium - Wikipedia [en.wikipedia.org]

- 11. turito.com [turito.com]

- 12. quora.com [quora.com]

An In-depth Technical Guide to the Synthesis and Preparation of 2-Amino-2-methyl-1-propanol-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for the preparation of 2-Amino-2-methyl-1-propanol-d11, a deuterated isotopologue of the versatile organic compound 2-Amino-2-methyl-1-propanol (AMP). The incorporation of deuterium can be a valuable tool in drug discovery and development, aiding in mechanistic studies and potentially improving the pharmacokinetic profiles of drug candidates. This document outlines a multi-step synthesis beginning with commercially available deuterated starting materials and proceeding through key intermediates to the final product.

Synthetic Strategy Overview

The proposed synthesis for this compound is based on the well-established industrial synthesis of the non-deuterated analogue. The strategy involves the condensation of a perdeuterated nitroalkane with deuterated formaldehyde, followed by the reduction of the nitro group to an amine. The final step ensures complete deuteration through an exchange reaction.

The overall synthetic pathway can be visualized as follows:

Figure 1: Proposed synthetic workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Properties of Starting Materials and Reagents

| Compound | Formula | Molecular Weight ( g/mol ) | Deuterium Incorporation | Supplier (Example) |

| Acetone-d6 | C₃D₆O | 64.12 | ≥99 atom % D | Sigma-Aldrich, CIL |

| Methylene Bromide | CH₂Br₂ | 173.83 | - | Acros Organics |

| Deuterium Oxide | D₂O | 20.03 | ≥99.8 atom % D | Cambridge Isotope Labs |

| Deuterium Gas | D₂ | 4.03 | ≥99.8 atom % D | Cambridge Isotope Labs |

Table 2: Properties of Intermediates and Final Product

| Compound | Formula | Molecular Weight ( g/mol ) | Expected Yield | Isotopic Purity |

| 2-Nitropropane-d7 | C₃D₇NO₂ | 96.14 | >70% | ≥98 atom % D |

| Paraformaldehyde-d2 | (CD₂O)n | (32.04)n | >80% | ≥98 atom % D |

| 2-Nitro-2-(methyl-d3)-1-propanol-1,1,2-d3-N,O-d2 | C₄D₉NO₃ | 128.17 | >85% | ≥98 atom % D |

| This compound | C₄D₁₁NO | 100.20 | >90% | ≥98 atom % D |

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Paraformaldehyde-d2

This procedure is adapted from the synthesis of formaldehyde-d2 via methylene-d2 diacetate.[1][2][3][4]

1.1 Preparation of Methylene-d2 Bromide:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, methylene bromide is refluxed with a large excess of deuterium oxide (D₂O) containing a catalytic amount of a base (e.g., sodium deuteroxide).

-

The exchange reaction is monitored by ¹H NMR spectroscopy until the desired level of deuteration is achieved. Multiple exchanges with fresh D₂O may be necessary to reach >98% deuterium incorporation.

-

The resulting methylene-d2 bromide is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and distilled.

1.2 Preparation of Methylene-d2 Diacetate:

-

Methylene-d2 bromide is heated with anhydrous potassium acetate in glacial acetic acid containing a small amount of acetic anhydride.

-

The reaction mixture is refluxed until the starting material is consumed (monitored by GC-MS).

-

The product, methylene-d2 diacetate, is isolated by distillation under reduced pressure.

1.3 Hydrolysis to Paraformaldehyde-d2:

-

Methylene-d2 diacetate is hydrolyzed by heating with an acidic aqueous solution (e.g., dilute sulfuric acid).

-

The resulting formaldehyde-d2 solution is carefully evaporated to dryness under reduced pressure to obtain polymeric formaldehyde-d2 (paraformaldehyde-d2).

Step 2: Synthesis of 2-Nitropropane-d7

This synthesis is based on the ammoxidation of acetone, adapted for the deuterated analogue.[5][6][7]

-

In a high-pressure reactor, acetone-d6 is reacted with deuterated ammonia (ND₃, which can be generated in situ or used from a cylinder) and an oxidizing agent (e.g., hydrogen peroxide) in the presence of a suitable catalyst (e.g., a titanium silicalite molecular sieve, TS-1).

-

The reaction is carried out at elevated temperature and pressure. The reaction parameters (temperature, pressure, catalyst loading, and reactant ratios) need to be carefully controlled to maximize the yield of 2-nitropropane-d7 and minimize the formation of by-products.

-

The product is isolated from the reaction mixture by extraction and purified by distillation.

Step 3: Condensation of 2-Nitropropane-d7 and Paraformaldehyde-d2

This step follows the well-established Henry reaction (nitroaldol reaction).[8][9]

-

2-Nitropropane-d7 is reacted with paraformaldehyde-d2 in the presence of a catalytic amount of a base (e.g., a trialkylamine or an inorganic base like sodium hydroxide) in a suitable solvent (e.g., an alcohol or a polar aprotic solvent).

-

The reaction is typically carried out at or slightly above room temperature and monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched, and the product, 2-nitro-2-(methyl-d3)-1-propanol-1,1,2-d3-N,O-d2, is isolated by extraction and can be purified by crystallization or chromatography.

Step 4: Reduction of the Nitro Group and Final H/D Exchange

The reduction of the nitro group to a primary amine is a critical step. Catalytic deuterogenation is employed to ensure complete deuteration of the amino group.[10][11][12]

-

The deuterated nitro alcohol from the previous step is dissolved in a suitable solvent (e.g., methanol-d4 or ethanol-d6).

-

A hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, is added to the solution.

-

The mixture is then subjected to an atmosphere of deuterium gas (D₂) in a high-pressure hydrogenation apparatus.

-

The reaction is carried out at elevated temperature and pressure until the uptake of deuterium gas ceases.

-

After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

To ensure the exchange of the hydroxyl and any remaining N-H protons for deuterium, the crude product is dissolved in D₂O, stirred for a period, and the D₂O is subsequently removed under reduced pressure. This process can be repeated to achieve the desired level of deuteration.

-

The final product, this compound, is purified by distillation under reduced pressure.

Quality Control and Characterization

The isotopic purity and chemical identity of the intermediates and the final product should be confirmed by appropriate analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the absence of protons at the deuterated positions and ²H NMR to confirm the presence and location of deuterium.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the number of deuterium atoms incorporated.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the chemical purity of volatile intermediates and the final product.

-

High-Performance Liquid Chromatography (HPLC): For purity analysis of non-volatile intermediates.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, including flammable solvents, corrosive acids and bases, and potentially explosive nitro compounds. All experimental work should be conducted in a well-ventilated fume hood by trained personnel, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. High-pressure reactions should only be performed in certified and properly maintained equipment.

Disclaimer: The experimental protocols provided in this guide are intended for informational purposes only and should be adapted and optimized by qualified researchers. The user is solely responsible for all safety precautions and for ensuring that all local regulations are followed.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. US3737464A - Deuterated paraformaldehyde process - Google Patents [patents.google.com]

- 5. Synthesizing method of 2-nitropropane - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN106045859A - Method for preparing 2-nitropropane - Google Patents [patents.google.com]

- 7. CN105732393B - A kind of synthetic method of 2 nitropropane - Google Patents [patents.google.com]

- 8. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 9. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) : Oriental Journal of Chemistry [orientjchem.org]

Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of 2-Amino-2-methyl-1-propanol-d11

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the use of stable isotope-labeled compounds is indispensable. Among these, deuterated molecules play a pivotal role as internal standards in quantitative bioanalysis and in pharmacokinetic studies to investigate metabolic pathways. This technical guide provides an in-depth exploration of the isotopic purity and enrichment of 2-Amino-2-methyl-1-propanol-d11, a deuterated analog of a widely used pharmaceutical intermediate and neutralizing agent.

Understanding Isotopic Purity and Enrichment

Isotopic purity, often expressed as "atom percent deuterium (Atom % D)," quantifies the percentage of a specific atomic position in a molecule that is occupied by a deuterium atom. Isotopic enrichment refers to the overall level of deuteration in a molecule containing multiple deuterium atoms. For this compound, with eleven exchangeable and non-exchangeable protons, achieving high isotopic enrichment is critical for its utility as an internal standard, ensuring minimal isotopic overlap with the non-labeled analyte.

Quantitative Data on Isotopic Purity

Commercial suppliers of this compound provide specifications for isotopic and chemical purity. The following table summarizes typical quantitative data for this compound.

| Parameter | Specification Range | Notes |

| Isotopic Purity | 97 - 98 Atom % D | This indicates that, on average, 97-98% of the eleven possible positions are substituted with deuterium. |

| Chemical Purity | ≥98% | Refers to the purity of the compound with respect to non-isotopic impurities, as determined by techniques like chromatography. |

Experimental Protocols

Synthesis of this compound: A Plausible Approach

While specific proprietary methods for the synthesis of this compound are not publicly detailed, a plausible synthetic route can be conceptualized based on established deuteration methodologies for amines and alcohols. A common strategy involves the use of a deuterated source in the presence of a catalyst.

Principle:

The synthesis would likely involve the reduction of a suitable nitro or oxime precursor in a deuterated environment, or through H-D exchange reactions on the parent molecule under catalytic conditions. One possible route is the reduction of 2-nitro-2-methyl-1-propanol using a deuterium source.

Materials:

-

2-nitro-2-methyl-1-propanol

-

Deuterium gas (D₂) or a deuterium donor like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄)

-

Palladium on carbon (Pd/C) or other suitable catalyst

-

Deuterated solvent (e.g., D₂O, Methanol-d₄)

-

Anhydrous reaction vessel and atmosphere (if using reactive deuterides)

Generalized Protocol:

-

Precursor Preparation: The starting material, 2-nitro-2-methyl-1-propanol, is dissolved in a deuterated solvent within a reaction vessel.

-

Catalytic Reduction: A catalyst, such as Pd/C, is added to the mixture.

-

Deuteration: The reaction vessel is charged with deuterium gas and the mixture is stirred under pressure. Alternatively, a deuterated reducing agent like NaBD₄ or LiAlD₄ is added portion-wise at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.

-

Work-up and Purification: Upon completion, the catalyst is filtered off. The solvent is removed under reduced pressure. The crude product is then purified using techniques like distillation or chromatography to yield this compound.

Plausible synthesis workflow for this compound.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic enrichment of deuterated compounds.

Principle:

By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of isotopologues (molecules with different numbers of deuterium atoms) can be determined. The relative abundance of each isotopologue is used to calculate the overall isotopic purity.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)

-

Electrospray Ionization (ESI) or Gas Chromatography-Electron Ionization (GC-EI) source

Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile). An internal standard may be added for quantitative analysis.

-

Instrument Calibration: The mass spectrometer is calibrated to ensure high mass accuracy.

-

Data Acquisition: The sample is introduced into the mass spectrometer and the mass spectrum is acquired over the expected m/z range of the molecular ion.

-

Data Analysis: The isotopic cluster of the molecular ion is analyzed. The intensity of the peak corresponding to the fully deuterated molecule (M+11) is compared to the intensities of peaks corresponding to molecules with fewer deuterium atoms (M+10, M+9, etc.).

-

Calculation of Atom % D: The atom percent deuterium is calculated using the following formula:

Atom % D = [ (Σ (n * Iₙ)) / (11 * Σ Iₙ) ] * 100

Where:

-

n is the number of deuterium atoms in an isotopologue.

-

Iₙ is the intensity of the isotopologue with n deuterium atoms.

-

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly a combination of ¹H and ²H NMR, provides detailed information about the location and extent of deuteration.

Principle:

¹H NMR is used to quantify the remaining protons at each position in the molecule. The absence or significant reduction of a signal at a specific chemical shift indicates successful deuteration at that site. ²H NMR directly detects the deuterium nuclei, providing a complementary analysis.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes and deuterated solvents for locking (e.g., CDCl₃, DMSO-d₆)

Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in a deuterated NMR solvent. A known amount of an internal standard with a distinct NMR signal can be added for quantitative analysis.

-

¹H NMR Acquisition: A quantitative ¹H NMR spectrum is acquired. The integration of the residual proton signals is compared to the integration of the internal standard.

-

²H NMR Acquisition: A ²H NMR spectrum is acquired to confirm the presence of deuterium at the expected positions.

-

Data Analysis and Calculation: The degree of deuteration at each position is calculated by comparing the integral of the residual proton signal to the expected integral for a non-deuterated molecule. The overall isotopic purity is then calculated by averaging the deuteration levels across all positions.

Analytical workflow for isotopic purity determination.

Applications in Drug Development

The high isotopic purity of this compound makes it an excellent internal standard for mass spectrometry-based bioanalytical assays. Its use allows for the accurate quantification of the non-deuterated form in complex biological matrices such as plasma and urine. The significant mass difference between the deuterated standard and the analyte minimizes the risk of isotopic cross-talk, leading to more reliable and robust analytical methods. Furthermore, understanding the metabolic fate of 2-Amino-2-methyl-1-propanol is crucial in drug formulation and safety assessment, and studies involving its deuterated analog can provide valuable insights into its metabolic pathways.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that dictate its suitability for use in demanding applications within the pharmaceutical industry. A thorough understanding of the methods used for its synthesis and the analytical techniques employed for its characterization is essential for researchers and scientists. The combination of mass spectrometry and NMR spectroscopy provides a comprehensive toolkit for the verification of isotopic purity, ensuring the quality and reliability of this important deuterated compound in drug development and bioanalytical research.

Physical properties of 2-Amino-2-methyl-1-propanol-d11 (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, specifically the melting and boiling points, of the deuterated compound 2-Amino-2-methyl-1-propanol-d11. This document also includes data for the non-deuterated parent compound, 2-Amino-2-methyl-1-propanol, for comparative purposes. Detailed experimental methodologies for determining these physical constants are also provided.

Core Physical Properties

The melting and boiling points are fundamental physical constants used to identify and assess the purity of a compound. The data for 2-Amino-2-methyl-1-propanol and its deuterated isotopologue are summarized below.

Data Presentation

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Amino-2-methyl-1-propanol | C₄H₁₁NO | 89.14 | 24 - 31 | 165 |

| This compound | C₄D₁₁NO | 100.21 | 24 - 28 | 165 |

Note: The reported values for melting and boiling points can vary slightly between different sources due to experimental conditions.

Experimental Protocols

The determination of melting and boiling points is a routine procedure in chemical analysis. The following are standard methodologies for obtaining these values.

Melting Point Determination: Capillary Method

The capillary method is the most common technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner, and the temperature range over which the substance melts is observed and recorded. A pure crystalline solid will typically exhibit a sharp melting point, melting over a narrow range of 1-2°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle (for pulverizing the sample)

-

Heating oil (for Thiele tube method)

Procedure:

-

Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heating.

-

Packing the Capillary Tube: The open end of the capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement with a Melting Point Apparatus: The packed capillary tube is inserted into the heating block of the apparatus. The sample is heated rapidly to about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

-

Measurement with a Thiele Tube: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a Thiele tube containing heating oil. The side arm of the Thiele tube is heated gently, which creates convection currents that ensure uniform temperature distribution. The melting range is observed and recorded as described above.

Boiling Point Determination: Distillation Method

For a sufficient quantity of a liquid sample, the boiling point can be accurately determined by distillation.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. During distillation, the liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled. The liquid sample, along with a few boiling chips to ensure smooth boiling, is placed in the distillation flask.

-

Heating: The flask is heated, and the liquid is brought to a boil.

-

Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the measured temperature is that of the vapor distilling into the condenser.

-

Recording the Boiling Point: The temperature is recorded when it becomes constant, while the liquid is boiling and the vapor is condensing in the condenser. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Visualizations

Logical Workflow for Physical Property Determination

Caption: Workflow for determining the physical properties of a chemical sample.

2-Amino-2-methyl-1-propanol-d11 safety and handling

An In-depth Technical Guide to the Safety and Handling of 2-Amino-2-methyl-1-propanol-d11

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The safety data presented is primarily for the non-deuterated parent compound, 2-Amino-2-methyl-1-propanol, as specific comprehensive safety studies for the deuterated isotopologue are not widely available. The toxicological and chemical properties are expected to be nearly identical.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | β-Aminoisobutyl Alcohol-d11, AMP-d11[1] |

| CAS Number | 1435933-80-4[2] |

| Molecular Formula | C4D11NO[1] |

| Molecular Weight | 100.22 g/mol (approximated)[1] |

Hazard Identification

2-Amino-2-methyl-1-propanol is classified as a hazardous substance. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Signal Word: Danger [3]

GHS Pictograms:

Hazard Statements:

-

H318: Causes serious eye damage.[3]

-

H412: Harmful to aquatic life with long lasting effects.[2][3][4]

Precautionary Statements:

-

Prevention:

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[3]

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.[2]

-

-

Disposal:

-

P501: Dispose of contents/ container to an approved waste disposal plant.[2]

-

Physical and Chemical Properties

The following data is for the non-deuterated 2-Amino-2-methyl-1-propanol.

| Property | Value |

| Appearance | Crystalline mass or colorless liquid.[6] |

| Melting Point | 24 - 28 °C (75 - 82 °F)[2] |

| Boiling Point | 165 °C (329 °F) at 760 mmHg[7] |

| Flash Point | 80 °C (176 °F) - closed cup[7] |

| Density | 0.934 g/cm³ at 25 °C |

| Solubility | Miscible with water and soluble in alcohols.[6][8] |

| pH | 11.3 (0.1 M aqueous solution)[6][8] |

| Vapor Pressure | 1.33 hPa at 20 °C[7] |

| Vapor Density | 3.0 (Air = 1)[6][9] |

Toxicological Information

-

Acute Toxicity:

-

Skin Corrosion/Irritation: Causes skin irritation.[3][4] Prolonged exposure may cause irritation due to alkalinity.[6]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[3] The undiluted substance can cause eye corrosion.[10][11]

-

Other Health Effects: Inhalation may cause severe irritation and can be fatal as a result of spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[12][13] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[7]

Experimental Protocols and Handling

General Laboratory Handling Protocol

This protocol outlines the general steps for safely handling this compound in a laboratory setting.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][4]

-

Skin Protection: Wear protective gloves (e.g., heavy rubber gloves) and a lab coat or suitable protective clothing.[4][12]

-

Respiratory Protection: If ventilation is inadequate or if working with aerosols or dust, wear a NIOSH-approved respirator.[3][4]

-

-

Handling Procedures:

-

Storage:

Safe Handling Workflow

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. pallavchemicals.com [pallavchemicals.com]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 2-Amino-2-methyl-1-propanol [drugfuture.com]

- 9. mpbio.com [mpbio.com]

- 10. 2-AMINO-2-METHYL-1-PROPANOL - Ataman Kimya [atamanchemicals.com]

- 11. 2-Amino-2-methyl-1-propanol: Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 12. 2-AMINO-2-METHYL-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. arcopol.eu [arcopol.eu]

Theoretical Deep Dive into the Degradation of 2-Amino-2-methyl-1-propanol

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Amino-2-methyl-1-propanol (AMP), a sterically hindered primary amine, is a versatile compound with applications ranging from being a buffering agent in cosmetics to a key component in post-combustion CO2 capture technologies.[1][2] Its widespread use necessitates a thorough understanding of its degradation pathways under various environmental and industrial conditions. This technical guide provides a comprehensive theoretical and experimental overview of the atmospheric, thermal, and oxidative degradation of AMP, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize this molecule or its derivatives.

Atmospheric Degradation: The OH-Initiated Pathway

The primary degradation route for 2-Amino-2-methyl-1-propanol in the atmosphere is initiated by hydroxyl (OH) radicals.[1][2] This process is predominantly driven by hydrogen abstraction from the AMP molecule, leading to the formation of various reactive intermediates and subsequent degradation products.

Reaction Kinetics and Mechanism

The reaction between AMP and OH radicals proceeds with a experimentally determined rate coefficient of k_exp,300K = 2.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. Theoretical calculations have aligned with this, providing a temperature-dependent rate equation of k(T) = 5.2 × 10⁻¹² × exp(505/T) cm³ molecule⁻¹ s⁻¹.[1][2]

The initial step of the degradation is hydrogen abstraction, which can occur at three main sites on the AMP molecule: the methyl (-CH₃) groups, the methylene (-CH₂-) group, and the amino (-NH₂) group. Abstraction from the hydroxyl (-OH) group is considered negligible under atmospheric conditions.[1][2] Theoretical and experimental studies have determined the branching ratios for these abstraction pathways, highlighting the dominance of the methylene group as the primary reaction site.[1][2]

| Abstraction Site | Theoretical Branching Ratio (%) | Experimental Branching Ratio (%) |

| -CH₂- group | >70 | 70 |

| -NH₂ group | 5-20 | 24 |

| -CH₃ groups | 5-10 | 6 |

Table 1: Branching ratios for the OH-initiated hydrogen abstraction from 2-Amino-2-methyl-1-propanol.[1][2]

Degradation Products

The radicals formed after hydrogen abstraction react further with atmospheric oxygen (O₂) to produce a range of gas-phase products. The major and minor products identified from these reactions are summarized below.

| Product Category | Compound Name | Chemical Formula |

| Major Gas-Phase Product | 2-amino-2-methylpropanal | CH₃C(NH₂)(CH₃)CHO |

| Minor Primary Products | Propan-2-imine | (CH₃)₂C=NH |

| 2-iminopropanol | (CH₃)(CH₂OH)C=NH | |

| Acetamide | CH₃C(O)NH₂ | |

| Formaldehyde | CH₂O | |

| 2-methyl-2-(nitroamino)-1-propanol (Nitramine) | CH₃C(CH₃)(NHNO₂)CH₂OH |

Table 2: Major and minor products of the OH-initiated atmospheric degradation of 2-Amino-2-methyl-1-propanol.[1][2]

It is noteworthy that experimental evidence does not suggest the formation of nitrosamines during this degradation pathway.[1][2]

Experimental Protocol: Atmospheric Simulation Chamber

The study of AMP's atmospheric degradation is typically conducted in large atmospheric simulation chambers. A generalized protocol for such an experiment is as follows:

-

Chamber Preparation: The chamber is first flushed with purified air to establish a clean baseline environment.

-

Reactant Injection: A known concentration of 2-Amino-2-methyl-1-propanol is injected into the chamber and allowed to stabilize.

-

OH Radical Generation: OH radicals are generated in situ, commonly through the photolysis of a precursor such as methyl nitrite (CH₃ONO) or nitrous acid (HONO) in the presence of NOx.

-

Initiation of Degradation: The chamber is irradiated with UV light to initiate the photolysis of the OH precursor and, consequently, the degradation of AMP.

-

Real-time Monitoring: The concentrations of AMP and its degradation products are monitored in real-time using advanced analytical techniques such as Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS).

-

Data Analysis: The temporal profiles of the reactants and products are analyzed to determine reaction rates and product yields.

Visualization of the Atmospheric Degradation Pathway

Thermal Degradation in Aqueous Solutions

In industrial applications such as CO2 capture, AMP is subjected to elevated temperatures, leading to thermal degradation. This process is distinct from atmospheric degradation and results in a different set of products.

Key Degradation Products

The primary product of the thermal degradation of AMP in the presence of CO₂ is 4,4-dimethyl-2-oxazolidinone (DMOZD).[3] Other significant products that have been identified include:

-

2-[(2-amino-2-methylpropyl)amino]-2-methyl-1-propanol (AMPAMP)[3]

-

4,4-dimethyl-1-hydroxy-tert-butyl-2-imidazolidinone (DM-HTBI)[3]

-

Ammonia

-

Acetone[3]

-

3,4,4-trimethyl-2-oxazolidinone[3]

| Product Name | Chemical Formula |

| 4,4-dimethyl-2-oxazolidinone (DMOZD) | C₅H₉NO₂ |

| 2-[(2-amino-2-methylpropyl)amino]-2-methyl-1-propanol (AMPAMP) | C₈H₂₀N₂O |

| 4,4-dimethyl-1-hydroxy-tert-butyl-2-imidazolidinone (DM-HTBI) | C₉H₁₈N₂O₂ |

| Ammonia | NH₃ |

| Acetone | C₃H₆O |

| 3,4,4-trimethyl-2-oxazolidinone | C₆H₁₁NO₂ |

Table 3: Major products of the thermal degradation of 2-Amino-2-methyl-1-propanol.[3]

Experimental Protocol: Thermal Degradation Study

A typical experimental setup to investigate the thermal degradation of AMP involves the following steps:

-

Sample Preparation: An aqueous solution of AMP with a specific concentration is prepared. For studies relevant to CO2 capture, the solution is often pre-loaded with a certain amount of CO₂.

-

Reactor Setup: The AMP solution is placed in a high-pressure, high-temperature reactor, often made of stainless steel to withstand the experimental conditions.

-

Heating and Incubation: The reactor is heated to the desired temperature (e.g., 120-150°C) and maintained for a specific duration.

-

Sampling: Samples of the solution are taken at different time intervals to monitor the progress of the degradation.

-

Analysis: The samples are analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the degradation products.

Visualization of the Thermal Degradation Workflow

Oxidative Degradation in Aqueous Solutions

The presence of oxygen in industrial processes like CO2 capture can lead to the oxidative degradation of AMP, which is another significant pathway for solvent loss.

Key Degradation Products

The oxidative degradation of AMP yields a different set of products compared to thermal and atmospheric degradation. The main products identified are:

-

Ammonia

-

2,4-Lutidine

-

4,4-dimethyl-2-oxazolidinone (DMOZD)

-

Formic acid

-

N-(2-hydroxy-1,1-dimethylethyl)glycine

-

Formaldehyde

| Product Name | Chemical Formula |

| Ammonia | NH₃ |

| 2,4-Lutidine | C₇H₉N |

| 4,4-dimethyl-2-oxazolidinone (DMOZD) | C₅H₉NO₂ |

| Formic Acid | HCOOH |

| N-(2-hydroxy-1,1-dimethylethyl)glycine | C₆H₁₃NO₃ |

| Formaldehyde | CH₂O |

Table 4: Major products of the oxidative degradation of 2-Amino-2-methyl-1-propanol.[3]

Experimental Protocol: Oxidative Degradation Study

The experimental investigation of AMP's oxidative degradation typically follows this procedure:

-

Solvent Preparation: An aqueous solution of AMP is prepared at a specific concentration.

-

Reactor Setup: The solution is placed in a temperature-controlled reactor equipped with a gas inlet for oxygen or an oxygen-containing gas mixture.

-

Oxygen Introduction: A continuous flow of oxygen or air is bubbled through the solution to initiate and sustain the oxidative degradation process.

-

Temperature Control: The reactor is maintained at a constant temperature, relevant to the industrial process being simulated.

-

Sampling: Aliquots of the solution are withdrawn at regular intervals.

-

Product Analysis: The collected samples are analyzed using analytical techniques such as Ion Chromatography (IC) for ionic species and GC-MS for organic compounds to identify and quantify the degradation products.

Visualization of the Oxidative Degradation Logical Relationship

Conclusion

The degradation of 2-Amino-2-methyl-1-propanol is a complex process that is highly dependent on the surrounding environmental and operational conditions. In the atmosphere, it is primarily degraded by OH radicals through a hydrogen abstraction mechanism, leading to the formation of aldehydes and imines. Under thermal stress, particularly in the presence of CO₂, AMP degrades to form cyclic compounds like DMOZD. In contrast, oxidative degradation in aqueous solutions yields a mixture of smaller molecules, including ammonia, formic acid, and aromatic compounds.

A thorough understanding of these distinct degradation pathways and their resulting products is crucial for assessing the environmental impact of AMP, ensuring its stability in industrial applications, and for the development of new, more robust molecules in fields such as drug development where amino alcohol moieties are common. The experimental protocols and data presented in this guide provide a solid foundation for further research and application-specific studies.

References

- 1. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol:A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis Using 2-Amino-2-methyl-1-propanol-d11

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Amino-2-methyl-1-propanol-d11 as an internal standard in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for quantitative bioanalysis. These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as pharmacokinetics, therapeutic drug monitoring, and metabolic profiling.

Introduction

This compound is a deuterium-labeled isotopologue of 2-amino-2-methyl-1-propanol. Stable isotope-labeled compounds are ideal internal standards for mass spectrometry-based quantification.[1][2][3] They exhibit similar physicochemical properties to the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time, while being distinguishable by their mass-to-charge ratio (m/z).[4] This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to robust and reliable quantification.[5] This document will focus on the application of this compound as an internal standard for the quantification of structurally similar compounds, using the analysis of Fingolimod in biological matrices as a representative example.

Application: Quantitative Analysis of Fingolimod in Human Plasma

Fingolimod is an immunomodulating drug used in the treatment of multiple sclerosis. Monitoring its concentration in biological fluids is crucial for pharmacokinetic studies and therapeutic drug management. The following protocol outlines a validated LC-MS/MS method for the quantification of fingolimod in human plasma using this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents

-

Fingolimod hydrochloride (Reference Standard)

-

This compound (Internal Standard, IS)

-

Human plasma (with anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

2. Standard Solutions Preparation

-

Fingolimod Stock Solution (1 mg/mL): Accurately weigh and dissolve fingolimod hydrochloride in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the fingolimod stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.

3. Sample Preparation

The protein precipitation method is a common and effective technique for extracting small molecules from plasma samples.[6]

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | Fingolimod: m/z 308.3 → 255.2; this compound: m/z 101.2 → 73.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

5. Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[7]

Quantitative Data Summary

The following tables present representative data from a method validation study for the quantification of fingolimod in human plasma using this compound as an internal standard.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Fingolimod | 0.1 - 200 | y = 0.025x + 0.003 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.1 | 0.098 ± 0.011 | 98.0 | 11.2 |

| Low | 0.3 | 0.291 ± 0.025 | 97.0 | 8.6 |

| Medium | 10 | 10.3 ± 0.5 | 103.0 | 4.9 |

| High | 150 | 145.5 ± 7.3 | 97.0 | 5.0 |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Low | 0.3 | 95.2 | 88.5 |

| High | 150 | 98.1 | 91.2 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of a target analyte using a deuterated internal standard.

LC-MS/MS analytical workflow.

Logical Relationship of Internal Standard Method

The diagram below outlines the logical principle of using a stable isotope-labeled internal standard for accurate quantification.

Internal standard quantification logic.

References

- 1. A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucd.ie [ucd.ie]

- 6. opentrons.com [opentrons.com]

- 7. japsonline.com [japsonline.com]

Application Note: Quantitative Analysis of Amino Alcohols in Human Plasma by Isotope Dilution Mass Spectrometry using 2-Amino-2-methyl-1-propanol-d11

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of small amino alcohols in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The protocol utilizes 2-Amino-2-methyl-1-propanol-d11 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This method is suitable for various applications, including pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantitative analysis.[1] By introducing a known amount of a stable isotope-labeled version of the analyte or a structurally similar compound as an internal standard, IDMS can effectively compensate for variations in sample preparation, matrix effects, and instrument response.[2] Deuterated internal standards are commonly used in LC-MS/MS assays to improve data quality by correcting for analyte loss during sample processing and for fluctuations in ionization efficiency.[3]

2-Amino-2-methyl-1-propanol is a small, polar amino alcohol.[4] Its deuterated form, this compound, serves as an excellent internal standard for the quantification of other small polar amines and amino alcohols in complex biological matrices.[5][6][7] This application note provides a detailed protocol for the quantification of a representative amino alcohol in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the SIL-IS.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Analyte of interest (e.g., another small amino alcohol)

-

This compound (SIL-IS)

-

-

Solvents and Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

-

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.

-

Spiking of Internal Standard: To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Analyte (Example) | To be determined | To be determined | 0.05 | To be optimized | To be optimized |

| This compound | 101.2 | 70.2 | 0.05 | 25 | 15 |

Note: The MRM transitions for the specific analyte of interest need to be determined by direct infusion and optimization.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following tables provide examples of how to present calibration curve data and sample quantification results.

Table 4: Calibration Curve Data

| Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 0.012 | 1.05 | 105.0 |

| 5 | 0.061 | 4.95 | 99.0 |

| 10 | 0.125 | 10.2 | 102.0 |

| 50 | 0.630 | 51.5 | 103.0 |

| 100 | 1.24 | 99.8 | 99.8 |

| 500 | 6.15 | 495 | 99.0 |

| 1000 | 12.3 | 1010 | 101.0 |

Table 5: Sample Quantification Results

| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | QC Level |

| Blank | 0.000 | Not Detected | - |

| LQC | 0.035 | 2.9 | Low |

| MQC | 0.310 | 25.5 | Medium |

| HQC | 3.05 | 248 | High |

| Unknown 1 | 0.158 | 12.9 | - |

| Unknown 2 | 1.89 | 153.2 | - |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the IDMS quantification of amino alcohols.

Principle of Isotope Dilution Mass Spectrometry

Caption: The fundamental principle of Isotope Dilution Mass Spectrometry.

References

- 1. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. 1-Propanol, 2-amino-2-methyl- [webbook.nist.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Buy 2-Amino-2-methyl-1-propanol-d 11 97 atom D, 98 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 7. This compound | LGC Standards [lgcstandards.com]

Application Note: Quantification of 2-Amino-2-methyl-1-propanol in Human Plasma using a Deuterated Analog by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methyl-1-propanol (AMP), a primary alkanolamine, is utilized in various industrial and pharmaceutical applications, primarily as a pH-adjusting agent and an emulsifier. Its presence in numerous consumer products necessitates sensitive and selective analytical methods for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, and exposure assessment studies. The use of a stable isotope-labeled internal standard, such as its deuterated analog 2-Amino-2-methyl-1-propanol-d11 (AMP-d11), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for matrix effects and variations in sample processing and instrument response.

This application note provides a detailed protocol for the quantification of AMP in human plasma using AMP-d11 as an internal standard. The described method is intended to be a robust, accurate, and precise assay suitable for regulated bioanalytical studies.

Experimental Workflow

Caption: Experimental workflow for the quantification of 2-Amino-2-methyl-1-propanol (AMP) in human plasma.

Experimental Protocols

Materials and Reagents

-

2-Amino-2-methyl-1-propanol (AMP), analytical standard grade (≥99% purity)

-

This compound (AMP-d11), (≥98% isotopic purity)

-

Human plasma (K2-EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

Instrumentation

-

A validated UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control Samples

Stock Solutions (1 mg/mL):

-

Prepare stock solutions of AMP and AMP-d11 by dissolving the accurately weighed compounds in methanol.

Working Standard Solutions:

-

Prepare serial dilutions of the AMP stock solution with 50% methanol in water to create calibration standards.

-

Prepare a working solution of the internal standard (AMP-d11) at a concentration of 100 ng/mL in 50% methanol.

Calibration Standards and Quality Control (QC) Samples:

-

Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the AMP-d11 internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase B.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions:

-

Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

Time (min) %B 0.0 95 2.0 70 2.1 95 | 3.0 | 95 |

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV) AMP 90.1 72.1 0.05 20 15 | AMP-d11 | 101.2 | 78.1 | 0.05 | 20 | 15 |

Data Presentation

Calibration Curve

The calibration curve for AMP in human plasma was constructed by plotting the peak area ratio of AMP to AMP-d11 against the nominal concentration of AMP. A linear regression with a weighting factor of 1/x² was used.

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Regression Equation | y = mx + c |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at three concentration levels on three different days.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| Low QC | 3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| Mid QC | 100 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| High QC | 800 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

Method Sensitivity and Matrix Effect

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Matrix Effect | Minimal to no significant matrix effect observed |

| Recovery | > 85% |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 2-Amino-2-methyl-1-propanol in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies in drug development and clinical research. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.

Application Note: Quantitative Analysis of 2-Amino-2-methyl-1-propanol in Human Plasma using a d11-Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of 2-Amino-2-methyl-1-propanol (AMP) in human plasma. The analytical method employs a simple protein precipitation extraction procedure and utilizes 2-Amino-2-methyl-1-propanol-d11 (d11-AMP) as a stable isotope-labeled internal standard to ensure accuracy and precision. Analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of AMP.

Introduction

2-Amino-2-methyl-1-propanol (AMP) is an organic compound used in various industrial and pharmaceutical applications. It serves as a buffer, an emulsifying agent, and a precursor in the synthesis of various chemical compounds. Given its potential for human exposure and its use in pharmaceutical formulations, a reliable method for its quantification in biological matrices is essential for safety and efficacy assessments. The use of a stable isotope-labeled internal standard, such as d11-AMP, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby providing high-quality quantitative data.[1][2] This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of AMP in human plasma.

Experimental

Materials and Reagents

-

2-Amino-2-methyl-1-propanol (AMP), analytical standard grade

-

This compound (d11-AMP), as internal standard (IS)

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation of AMP.

-

Column: C18 column (e.g., 50 x 2.1 mm, 3 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

A gradient elution may be optimized for better separation.

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

AMP: To be determined based on parent and product ions.

-

d11-AMP: To be determined based on parent and product ions.

-

-

Source Temperature: 500 °C

-

Ion Spray Voltage: 5500 V

Sample Preparation Protocol

A protein precipitation method is utilized for the extraction of AMP from plasma.[3][4][5]

-

Sample Thawing: Allow frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.

-

Vortexing: Vortex the thawed samples to ensure homogeneity.

-

Aliquoting: Transfer 100 µL of each plasma sample, standard, or QC into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of the d11-AMP internal standard working solution (e.g., 100 ng/mL in 50% methanol) to each tube, except for the blank matrix samples.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.

Data Presentation

Calibration Curve

The calibration curve is constructed by plotting the peak area ratio of AMP to d11-AMP against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.590 |

| 100 | 1.180 |

| 250 | 2.950 |

| 500 | 5.900 |

| 1000 | 11.800 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 3 | 4.5 | 102.3 | 5.1 | 101.5 |

| Mid QC | 80 | 3.1 | 98.8 | 3.8 | 99.2 |

| High QC | 800 | 2.5 | 101.1 | 2.9 | 100.7 |

Experimental Workflow Diagram

Caption: Workflow for AMP analysis in plasma.

Detailed Protocols

Preparation of Stock and Working Solutions

-

AMP Stock Solution (1 mg/mL): Accurately weigh 10 mg of AMP and dissolve it in 10 mL of methanol.

-

d11-AMP Stock Solution (1 mg/mL): Accurately weigh 1 mg of d11-AMP and dissolve it in 1 mL of methanol.

-

AMP Working Solutions: Prepare serial dilutions of the AMP stock solution in 50% methanol to create working solutions for calibration standards and quality controls.

-

d11-AMP Working Solution (100 ng/mL): Dilute the d11-AMP stock solution with 50% methanol to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Controls

-

Spike blank human plasma with the appropriate AMP working solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL).

-

Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

Logical Relationship of Quantitation

References

- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agilent.com [agilent.com]

Application Notes: Quantitative Analysis of 2-Amino-2-methyl-1-propanol in Environmental Water Samples using Isotope Dilution Mass Spectrometry

Introduction

2-Amino-2-methyl-1-propanol (AMP) is a versatile organic compound utilized in a variety of industrial and consumer applications, including as a pigment dispersant in water-based paints, a corrosion inhibitor in metalworking fluids, a neutralizing agent in personal care products, and a component in the synthesis of pharmaceuticals and other chemicals. Its widespread use raises the potential for its release into the environment through industrial wastewater discharges and other sources. Due to its high polarity and water solubility, AMP is likely to be found in aqueous environmental matrices.

Accurate and sensitive quantification of AMP in environmental samples is crucial for monitoring its environmental fate and assessing potential ecological impacts. This application note describes a robust and sensitive analytical method for the determination of AMP in environmental water samples. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution, employing 2-Amino-2-methyl-1-propanol-d11 (AMP-d11) as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Principle of the Method